N-Butyl Nortadalafil-d9 is a deuterated derivative of N-Butyl Nortadalafil, which is itself an analog of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. The introduction of deuterium in N-Butyl Nortadalafil-d9 enhances its stability and allows for improved pharmacokinetic profiling in research settings. This compound is classified under the category of synthetic organic compounds, specifically as a pharmaceutical intermediate.
N-Butyl Nortadalafil-d9 can be sourced from chemical suppliers specializing in pharmaceutical compounds and isotopically labeled materials. It is cataloged under various identifiers, including its CAS number 171596-31-9, and is available from companies that provide reference standards for pharmaceutical research .
N-Butyl Nortadalafil-d9 falls within the classification of phosphodiesterase inhibitors. Its structure and mechanism of action are closely related to that of Tadalafil, making it relevant in studies focusing on erectile dysfunction and other related therapeutic areas.
The synthesis of N-Butyl Nortadalafil-d9 typically involves multi-step organic synthesis techniques. The process may include:
The synthesis may be optimized using various reaction conditions, including temperature control, solvent selection (often polar aprotic solvents), and the use of catalysts to enhance yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming the structure and purity of the synthesized compound .
The molecular formula for N-Butyl Nortadalafil-d9 is , with a molecular weight of approximately 440.54 g/mol. The presence of deuterium atoms alters the physical properties slightly compared to its non-deuterated counterpart.
The structural configuration includes:
This structure allows N-Butyl Nortadalafil-d9 to interact effectively with biological targets similar to Tadalafil.
N-Butyl Nortadalafil-d9 participates in several chemical reactions typical for phosphodiesterase inhibitors:
Kinetic studies often involve measuring the rate of enzyme inhibition using spectrophotometric methods or high-performance liquid chromatography (HPLC) to assess how effectively N-Butyl Nortadalafil-d9 inhibits phosphodiesterase activity over time .
The mechanism by which N-Butyl Nortadalafil-d9 exerts its pharmacological effects involves:
Studies indicate that the potency and duration of action may vary due to the presence of deuterium, which can influence metabolic stability and half-life in vivo .
N-Butyl Nortadalafil-d9 is expected to possess similar physical properties to its parent compound:
The chemical properties include:
Relevant analyses often include thermal stability assessments and solubility tests under various pH conditions .
N-Butyl Nortadalafil-d9 is primarily used in scientific research focused on:
Deuterated compounds, where hydrogen atoms are replaced with stable deuterium isotopes (²H or D), have transformed drug development by enhancing metabolic stability without significantly altering molecular structure or biological activity. The kinetic isotope effect (KIE) slows enzymatic degradation—particularly at carbon-deuterium bonds—prolonging half-lives and improving drug exposure. For example, deuterated versions of kinase inhibitors exhibit up to 10-fold increases in metabolic stability in vitro [5]. N-Butyl Nortadalafil-d9 exemplifies this approach, incorporating nine deuterium atoms to optimize its utility as an internal standard in bioanalytical assays [4] [5].
Table 1: Key Physicochemical Properties of N-Butyl Nortadalafil-d9
Property | Specification |
---|---|
Molecular Formula | C₂₅H₁₆D₉N₃O₄ |
Molecular Weight | 440.54 g/mol |
CAS Registry Number | Not assigned |
Parent Compound | N-Butyl Nortadalafil (CAS 171596-31-9) |
Primary Application | LC-MS/MS internal standard |
Tadalafil analogues retain the core pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione scaffold but feature modifications to the N-alkyl side chain. N-Butyl Nortadalafil replaces the methyl group in classical tadalafil with an n-butyl chain (CCCC), altering lipophilicity and binding kinetics to phosphodiesterase type 5 (PDE5). This modification increases molecular weight by ~42 Da compared to the parent nortadalafil structure (C₂₁H₁₇N₃O₄), enhancing PDE5 selectivity in preclinical models [3] [7]. Analogues like N-Octyl-Nortadalafil (CAS 1173706-35-8) and 2-Hydroxyethyl Nortadalafil further demonstrate how side-chain engineering modulates solubility and target engagement [4].
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: 116371-66-5